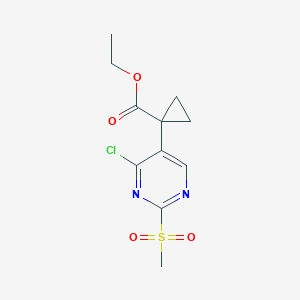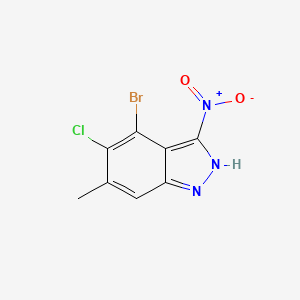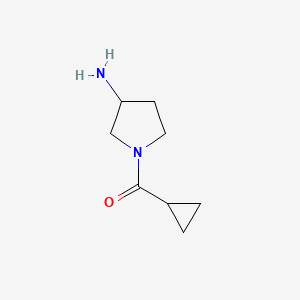
(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a pyrrolidine ring, an amino group, and a cyclopropyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically involving a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential activity as an agonist or antagonist at various receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at a receptor, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-1-pyrrolidinylmethanone: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
®-(3-Amino-1-pyrrolidinyl)(phenyl)methanone: Contains a phenyl group instead of a cyclopropyl group, which may result in different pharmacological properties.
(S)-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone: The enantiomer of the compound, which may have different stereochemical interactions with biological targets.
Uniqueness
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which may confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2 |
InChI Key |
QTYGXDUXIZLHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


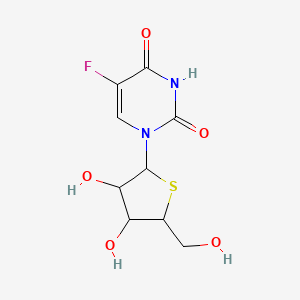
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
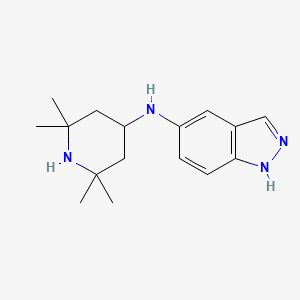
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)

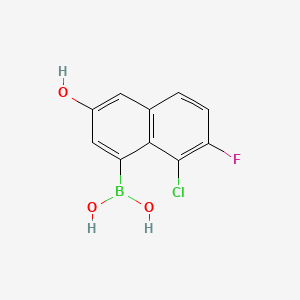
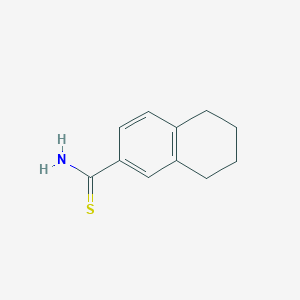
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
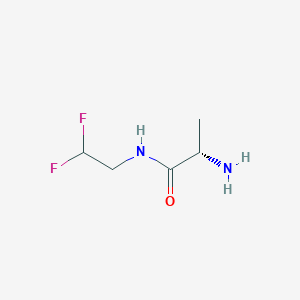
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
